methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate
Description
Methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenyl substituent at the 1-position, a thioether linkage at the 4-position, and a methyl butanoate group. Its structural features, such as the electron-withdrawing fluorine atom and ester functionality, influence its physicochemical and biological behavior.
Properties
IUPAC Name |
methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-3-13(16(22)23-2)24-15-12-8-20-21(14(12)18-9-19-15)11-6-4-10(17)5-7-11/h4-9,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARLIUBDMDFLAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorophenyl group: This step often involves the use of fluorinated aromatic compounds and coupling reactions.
Thioether formation:
Esterification: The final step involves the esterification of the butanoic acid derivative to form the methyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate has been investigated for its potential as a lead compound in drug discovery programs targeting various diseases:
- Anticancer Activity : The compound has shown promising results against cancer cell lines by inhibiting specific tyrosine kinases associated with tumor progression. Studies report IC50 values in the micromolar range against various cancer types, including neuroblastoma and glioblastoma multiforme .
- Antimicrobial Properties : In addition to anticancer effects, this compound has been evaluated for antimicrobial activity. The introduction of fluorine enhances its antifungal effects against pathogens, demonstrating significant inhibition of cellobiase activity in fungi .
Chemical Research
In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore reaction mechanisms and develop new synthetic methodologies.
Case Study: Anticancer Activity
A study focused on pyrazolo[3,4-d]pyrimidine derivatives demonstrated that this compound effectively inhibited Src family kinases (SFKs), leading to reduced cancer cell proliferation .
Case Study: Antifungal Evaluation
Research highlighted that derivatives with similar structures exhibited significant antifungal activity. The introduction of fluorine was linked to enhanced efficacy against fungal pathogens .
Mechanism of Action
The mechanism of action of methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity and specificity, while the thioether linkage can influence the compound’s stability and reactivity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The pyrazolo[3,4-d]pyrimidine core is a common scaffold in medicinal chemistry. Key structural variations among analogs include:
- Substituents on the pyrazole ring: The 4-fluorophenyl group in the target compound contrasts with other aryl groups (e.g., 3-fluoro-4-morpholinophenyl, 2,4-dichlorophenyl) observed in analogs, which modulate electronic and steric properties .
- Thioether-linked functional groups: The methyl butanoate group distinguishes the target compound from analogs with benzoxazole (e.g., 2p–2t in ) or chromen-4-one moieties (e.g., Example 62 in ), impacting solubility and metabolic stability .
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Electronic Effects : The 4-fluorophenyl group’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets, as seen in GLP1R-active analogs .
- Structure-Activity Relationships (SAR) : Bulkier substituents (e.g., tert-butyl in ) reduce solubility but improve target selectivity, whereas thioether-linked heterocycles (e.g., benzoxazole in ) enable diverse pharmacological applications .
Biological Activity
Methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, drawing from various research studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its pharmacological properties due to the electron-withdrawing effect of fluorine.
Table 1: Structural Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H16FN3OS |
| Molecular Weight | 295.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not Available] |
Anticancer Properties
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit promising anticancer activities. For instance, derivatives targeting Src family kinases (SFKs) have been shown to inhibit cancer cell proliferation and migration. Studies have demonstrated that this compound can effectively inhibit specific tyrosine kinases associated with various cancers, including neuroblastoma and glioblastoma multiforme .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. The introduction of fluorine in the structure has been linked to enhanced antifungal effects against various pathogens. A study highlighted that derivatives with similar structures demonstrated significant inhibition of cellobiase activity in fungi, suggesting potential applications in treating fungal infections .
Case Studies and Research Findings
-
Case Study: Anticancer Activity
- A study focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives showed that this compound exhibited IC50 values in the micromolar range against various cancer cell lines. The mechanism was attributed to the inhibition of SFKs, which play a crucial role in tumor progression .
- Case Study: Antifungal Evaluation
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution at the pyrimidine C4 position. Key steps include coupling 1-(4-fluorophenyl)-4-thiol-pyrazolo[3,4-d]pyrimidine with methyl 2-bromobutanoate in anhydrous DMF using a base like triethylamine. Optimization involves controlling reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize byproducts. Purification via silica gel chromatography with ethyl acetate/hexane gradients improves yield (25–30%) .
- Characterization : Confirm intermediate structures using -NMR (e.g., δ 8.61 ppm for pyrimidine protons) and LC-MS (e.g., [M+H] at m/z 598) .
Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?
- Methodology :
- NMR Spectroscopy : - and -NMR in deuterated solvents (e.g., CDCl) to confirm substituent positions and stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., exact mass 304.1526 for intermediates) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How can conflicting data on kinase inhibition (e.g., EGFR-TK vs. PI3K) be systematically addressed?
- Methodology :
- Assay Standardization : Use isogenic cell lines (e.g., MCF-7 for breast cancer) under identical ATP concentrations to reduce variability.
- Kinase Profiling : Test the compound against a panel of kinases (e.g., EGFR-TK, PI3K) using fluorescence-based assays. Discrepancies in IC values (e.g., 0.5–5 µM) may arise from differences in binding pocket interactions or fluorophenyl group orientation .
- Structural Analysis : Perform molecular docking with crystal structures (e.g., PDB ligand C18H28N6O) to identify key residues (e.g., hinge region interactions) .
Q. What strategies improve selectivity of analogs toward specific kinase targets?
- Methodology :
- SAR Studies : Modify substituents at the pyrazolo[3,4-d]pyrimidine core. For example:
- C4 Thioether Chain : Lengthening the butanoate chain enhances hydrophobic interactions with EGFR-TK .
- Fluorophenyl Group : Introducing electron-withdrawing groups (e.g., -CF) at the phenyl ring improves PI3K inhibition .
- Prodrug Design : Mask polar groups (e.g., ester-to-acid conversion) to enhance bioavailability in orthotopic glioblastoma models .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
